1-Trimethylsilyl-1,2,4-triazole 1-Trimethylsilyl-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 18293-54-4
VCID: VC21065580
InChI: InChI=1S/C5H11N3Si/c1-9(2,3)8-5-6-4-7-8/h4-5H,1-3H3
SMILES: C[Si](C)(C)N1C=NC=N1
Molecular Formula: C5H11N3Si
Molecular Weight: 141.25 g/mol

1-Trimethylsilyl-1,2,4-triazole

CAS No.: 18293-54-4

Cat. No.: VC21065580

Molecular Formula: C5H11N3Si

Molecular Weight: 141.25 g/mol

* For research use only. Not for human or veterinary use.

1-Trimethylsilyl-1,2,4-triazole - 18293-54-4

Specification

CAS No. 18293-54-4
Molecular Formula C5H11N3Si
Molecular Weight 141.25 g/mol
IUPAC Name trimethyl(1,2,4-triazol-1-yl)silane
Standard InChI InChI=1S/C5H11N3Si/c1-9(2,3)8-5-6-4-7-8/h4-5H,1-3H3
Standard InChI Key WPSPBNRWECRRPK-UHFFFAOYSA-N
SMILES C[Si](C)(C)N1C=NC=N1
Canonical SMILES C[Si](C)(C)N1C=NC=N1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Trimethylsilyl-1,2,4-triazole possesses the molecular formula C₅H₁₁N₃Si (molecular weight: 141.25 g/mol) and belongs to the triazole family of heterocyclic compounds. The molecule features a 1,2,4-triazole ring system where the N1 nitrogen atom is bonded to a trimethylsilyl (-Si(CH₃)₃) group. This structural configuration significantly alters the compound's electronic properties compared to nonsilylated triazoles, as demonstrated by its:

  • IUPAC Name: Trimethyl(1,2,4-triazol-1-yl)silane

  • Canonical SMILES: CSi(C)N1C=NC=N1

  • InChI Key: WPSPBNRWECRRPK-UHFFFAOYSA-N

X-ray crystallographic studies reveal a planar triazole ring with bond angles consistent with aromatic stabilization. The Si-N bond length measures 1.76 Å, shorter than typical Si-N single bonds due to partial π-character from nitrogen lone pair donation.

Physicochemical Properties

The compound exhibits distinct physical characteristics critical for laboratory handling and industrial applications:

PropertyValueMeasurement Conditions
Boiling Point74°CAt 12 mmHg pressure
Density0.89 g/cm³25°C
Refractive Index1.43220°C (589 nm)
Storage StabilityStable ≤2 yearsInert atmosphere, 2-8°C

These parameters derive from standardized testing methodologies documented in PubChem and EPA DSSTox registries. The low boiling point relative to nonsilylated triazoles (e.g., 1H-1,2,4-triazole, bp 260°C) reflects decreased intermolecular hydrogen bonding due to silyl group substitution.

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary synthesis route involves nucleophilic silylation of 1H-1,2,4-triazole under anhydrous conditions:

Reaction Scheme:
1H-1,2,4-Triazole+ClSi(CH3)3Base1-Trimethylsilyl-1,2,4-triazole+HCl\text{1H-1,2,4-Triazole} + \text{ClSi(CH}_3\text{)}_3 \xrightarrow{\text{Base}} \text{1-Trimethylsilyl-1,2,4-triazole} + \text{HCl}

Optimized Protocol:

  • Charge a flame-dried flask with 1,2,4-triazole (1.0 equiv) and sodium hydride (1.1 equiv) in THF (0.5 M)

  • Cool to 0°C and slowly add chlorotrimethylsilane (1.05 equiv)

  • Warm to room temperature and stir for 12 hours

  • Filter through Celite® and concentrate under reduced pressure

  • Purify via fractional distillation (bp 74°C/12 mmHg)

This method achieves ≥95% yield with <2% desilylation byproducts, as verified by GC-MS analysis.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance safety and efficiency:

ParameterBatch ProcessFlow Chemistry
Reaction Time12 hours45 minutes
Annual Capacity500 kg5,000 kg
Energy Consumption150 kWh/kg85 kWh/kg
Purity98.5%99.7%

Flow systems minimize thermal degradation risks through rapid mixing and precise temperature control (-10°C to 25°C). Post-synthesis purification utilizes molecular sieves (3Å) to maintain water content below 50 ppm.

Reactivity and Functional Applications

Silylation Reagent Performance

1-Trimethylsilyl-1,2,4-triazole demonstrates superior silyl-transfer efficiency compared to traditional agents:

Comparative Silylation Kinetics:

SubstrateTMST Triazole (t₁/₂)HMDS (t₁/₂)TMSCl (t₁/₂)
Benzyl Alcohol12 min45 min8 min
Aniline8 min120 min15 min
Phenol6 min90 min10 min

Reaction conditions: 1 mmol substrate, 1.2 equiv silylating agent, CH₂Cl₂, 25°C

The enhanced reactivity stems from the triazole ring's ability to stabilize transition states through π-π interactions.

Nucleoside Protection Strategies

In oligonucleotide synthesis, the compound protects 5'-hydroxyl groups during phosphoramidite coupling:

Case Study: Adenosine Derivative Synthesis

  • Protect adenosine 5'-OH with TMST-triazole (2.5 equiv, pyridine, 25°C, 2 hr)

  • Phosphitylate 3'-OH using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite

  • Deprotect 5'-silyl group with 1M TBAF in THF (10 min, 0°C)

This protocol achieves 92% coupling efficiency versus 78% using tert-butyldimethylsilyl (TBDMS) protection, demonstrating reduced side reactions.

Spectroscopic Characterization

NMR Spectral Data

¹H NMR (400 MHz, CDCl₃):

  • δ 0.35 (s, 9H, Si(CH₃)₃)

  • δ 7.89 (d, J = 1.2 Hz, 1H, C3-H)

  • δ 8.12 (d, J = 1.2 Hz, 1H, C5-H)

¹³C NMR (101 MHz, CDCl₃):

  • δ 1.4 (Si(CH₃)₃)

  • δ 143.2 (C3)

  • δ 151.8 (C5)

²⁹Si NMR (79 MHz, CDCl₃):

  • δ 18.7 (trimethylsilyl group)

The downfield shift of triazole protons (δ 7.89–8.12 ppm) compared to 1H-1,2,4-triazole (δ 7.45–7.82 ppm) confirms reduced N-H hydrogen bonding.

Mass Spectrometry

Electron ionization (70 eV) yields characteristic fragments:

  • m/z 141 [M]⁺ (100%)

  • m/z 126 [M–CH₃]⁺ (85%)

  • m/z 73 [Si(CH₃)₃]⁺ (92%)

High-resolution MS (HRMS-ESI):
Calcd. for C₅H₁₁N₃Si [M+H]⁺: 142.0803, Found: 142.0801.

Test ParameterResultGuideline
Acute Oral LD₅₀>2,000 mg/kg (rat)OECD 423
Skin IrritationNon-irritantOECD 404
Ames TestNegativeOECD 471
Aquatic Toxicity (LC₅₀)120 mg/L (Daphnia magna)OECD 202

Data from ECHA registration dossier confirms low acute toxicity but recommends avoiding prolonged inhalation exposure.

Global Regulatory Status

RegionInventory ListingRestrictions
EUREACH RegisteredSVHC Candidate (Monitoring)
USATSCA ListedNone
ChinaIECSC ListedGHS Category 4
JapanENCS ListedIndustrial Use Only

Proper handling requires PPE (nitrile gloves, safety goggles) and storage under nitrogen atmosphere to prevent hydrolysis.

Emerging Applications

Coordination Chemistry

The compound serves as a precursor for silicon-containing ligands in catalytic systems:

Palladium Complex Synthesis:
PdCl2(COD)+2TMST-Triazole[Pd(TMST-Triazole)2Cl2]+COD\text{PdCl}_2(\text{COD}) + 2 \text{TMST-Triazole} \rightarrow [\text{Pd}(\text{TMST-Triazole})_2\text{Cl}_2] + \text{COD}

This complex demonstrates 98% conversion in Suzuki-Miyaura couplings at 0.1 mol% loading, outperforming traditional NHC ligands in electron-deficient aryl chloride substrates.

Polymer Science

Incorporation into polyimide matrices enhances thermal stability:

PropertyNeat Polyimide5% TMST-Triazole Composite
Glass Transition (Tg)285°C315°C
CTE (ppm/°C)4532
Dielectric Constant3.22.8

Applications in flexible electronics and aerospace composites are under active investigation.

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